![molecular formula C10H14N2O3S B349515 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline CAS No. 927963-79-9](/img/structure/B349515.png)
5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline
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Description
The compound “5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline” is a type of organic compound . It likely contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its organic nature and the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.Scientific Research Applications
Pharmacological Fragment in VEGFR2 Inhibitors
5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline is noted as a crucial component in various pharmacological compounds, primarily serving as a pharmacophoric fragment in potent VEGFR2 inhibitors. VEGFR2 is a key receptor in angiogenesis, the process of forming new blood vessels, and its inhibition is a significant therapeutic strategy for treating various types of tumors. The structure of 5-(ethylsulfonyl)-2-methoxyaniline, closely related to the compound , is an essential fragment in the synthesis of several inhibitors targeting VEGFR2, underscoring its importance in cancer therapeutics (Murár et al., 2013).
Antimicrobial Activities
The compound also shows promise in antimicrobial applications. A derivative, 1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine, has demonstrated significant in vitro antibacterial and antifungal activities, comparable to first-line drugs. This highlights the potential of the compound and its derivatives in addressing pathogenic strains and contributing to antimicrobial therapies (Thomas et al., 2010).
Synthesis of Polyheterosubstituted Anilines
In synthesis, this compound and its derivatives play a significant role as intermediates. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a molecule with extensive use in creating compounds with biological activities, particularly targeting kinases, has been improved to enhance its availability for further applications. This compound is instrumental in the synthesis of various biologically active molecules, including VEGFR2 inhibitors, CLK inhibitors, antimalarials, and others, indicating its versatility and importance in pharmaceutical and biological research (Johnson et al., 2022).
properties
IUPAC Name |
5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(7-9(10)11)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJWOBUSQMOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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